molecular formula C12H21NO4 B063663 N-Boc-N-cyclopentyl-amino-acetic acid CAS No. 172834-23-0

N-Boc-N-cyclopentyl-amino-acetic acid

Cat. No. B063663
M. Wt: 243.3 g/mol
InChI Key: LMAPTDDADPIENX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-protected amino acid derivatives, including those similar to N-Boc-N-cyclopentyl-amino-acetic acid, involves critical steps for N-Boc deprotection. One such method for deprotection involves the use of 4M HCl in 1,4-dioxane, which has been found suitable for a variety of N-Boc protected amino acid cyanomethyl esters, demonstrating the versatility and reliability of N-Boc as a protecting group in synthesis (Karmakar et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Boc-N-cyclopentyl-amino-acetic acid is characterized by the presence of the Boc group, which is known for its stability and ease of removal under certain conditions. This stability is crucial for subsequent functionalization reactions, as demonstrated in various studies where N-Boc protected amino acid derivatives were used as intermediates (Bernatowicz et al., 2009).

Chemical Reactions and Properties

The chemical properties of N-Boc-N-cyclopentyl-amino-acetic acid derivatives facilitate a range of reactions, including direct Mannich reactions catalyzed by Brønsted acids, demonstrating the functional group's compatibility with mild reaction conditions and its utility in constructing complex molecules (Uraguchi & Terada, 2004).

Physical Properties Analysis

The physical properties of N-Boc-protected amino acids, such as solubility and stability, are significantly influenced by the protective group. The Boc group enhances the solubility of amino acid derivatives in organic solvents, which is beneficial for various synthetic applications. The stability of N-Boc protected compounds under different conditions has been extensively studied, demonstrating their suitability for long-term storage and use in synthesis without significant degradation (Wojciechowski & Hudson, 2008).

Chemical Properties Analysis

N-Boc-N-cyclopentyl-amino-acetic acid's chemical properties enable its use in a wide array of synthetic routes, including peptide synthesis, where it serves as a building block for more complex molecules. The ability to selectively deprotect the Boc group without affecting other sensitive functional groups makes it a valuable tool in multi-step syntheses, allowing for the sequential construction of molecules with high precision and yield (Ji et al., 2012).

Scientific Research Applications

1. One-Pot Amidation of N-Boc-Protected Amines

  • Application Summary: This research describes a one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
  • Results or Outcomes: Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

2. N-Boc Protection of Amines, Amino Acids, and Peptides

  • Application Summary: This research describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol .
  • Methods of Application: The method involves the use of di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
  • Results or Outcomes: The method showed excellent chemoselectivity in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .

3. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

  • Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
  • Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

4. Efficient, Continuous N-Boc Deprotection of Amines Using Solid Acid Catalysts

  • Application Summary: This research explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
  • Methods of Application: The method involves the use of THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
  • Results or Outcomes: Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .

5. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

  • Application Summary: This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
  • Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

6. Dual Protection of Amino Functions Involving Boc

  • Application Summary: This research explores the dual protection of amino functions involving Boc. Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .
  • Methods of Application: The method involves a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
  • Results or Outcomes: Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .

Safety And Hazards

The safety and hazards associated with N-Boc-N-cyclopentyl-amino-acetic acid are not explicitly mentioned in the retrieved sources. It’s always recommended to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPTDDADPIENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442147
Record name Boc-D-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-cyclopentyl-amino-acetic acid

CAS RN

172834-23-0
Record name Boc-D-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172834-23-0
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